2,5-Dimethyl Celecoxib

Descripción general

Descripción

El dimetil celecoxib es un derivado del celecoxib, un fármaco antiinflamatorio no esteroideo (AINE) conocido. A diferencia del celecoxib, el dimetil celecoxib carece de función inhibitoria de la ciclooxigenasa-2 (COX-2), pero conserva potentes propiedades antitumorales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del dimetil celecoxib normalmente implica una serie de reacciones químicas a partir de precursores fácilmente disponibles. Un método común implica la condensación de Claisen de 4-metilacetofenona con trifluoroacetato de etilo para formar un intermedio dicetónico. Este intermedio luego se somete a ciclocondensación con clorhidrato de 4-sulfamidofenilhidrazina para producir dimetil celecoxib .

Métodos de producción industrial

La producción industrial de dimetil celecoxib sigue rutas sintéticas similares pero con optimizaciones para la fabricación a gran escala. Estas optimizaciones incluyen el uso de solventes más apropiados, procesos mejorados de trabajo y purificación y técnicas de síntesis de flujo continuo para mejorar el rendimiento y reducir los tiempos de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones

El dimetil celecoxib se somete a varias reacciones químicas, que incluyen:

Oxidación: Conversión a derivados de hidroxi y ácido carboxílico.

Reducción: Formación de análogos reducidos.

Sustitución: Introducción de diferentes grupos funcionales para modificar sus propiedades.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de tetrabutilamonio para la oxidación y agentes reductores para las reacciones de reducción. Las condiciones típicamente involucran temperaturas controladas y solventes específicos para garantizar altos rendimientos y pureza .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen dimetil celecoxib hidroxilado, ácido carboxílico de dimetil celecoxib y varios análogos sustituidos. Estos productos a menudo se utilizan en investigaciones y desarrollo adicionales de nuevos agentes terapéuticos .

Aplicaciones Científicas De Investigación

Anticancer Properties

DMC has shown significant potential as an anticancer agent across various cancer types. Its mechanisms of action include inducing apoptosis and autophagy in cancer cells, inhibiting tumor growth, and modulating immune responses.

Case Studies

- A study demonstrated that DMC significantly inhibited tumor growth in HCC models by enhancing NK cell cytotoxicity and promoting a favorable immune microenvironment .

- Another investigation into colorectal cancer indicated that DMC was more effective than celecoxib in reducing cell viability and inducing apoptosis in HT-29 human colorectal cancer cells .

Gerontological Applications

DMC has also been explored for its potential anti-aging effects. Research indicates that it can extend lifespan and improve healthspan in model organisms such as Drosophila.

Longevity Studies

- A study found that treatment with DMC extended the lifespan of Drosophila through mechanisms involving insulin signaling and target of rapamycin (mTOR) pathways. Improvements in physical activity and intestinal integrity were also noted, indicating a holistic benefit to health during aging .

Enhancement of Therapeutic Modalities

DMC has been investigated as an adjunct therapy to enhance the efficacy of existing treatments such as photodynamic therapy (PDT).

Photodynamic Therapy

- Research indicates that combining DMC with PDT improves tumoricidal activity without increasing normal tissue photosensitization. DMC enhances apoptosis and cytotoxicity in tumor cells exposed to PDT protocols, suggesting its utility in combination therapies .

Comparative Efficacy

The following table summarizes key findings comparing DMC with celecoxib and other compounds regarding their anticancer effects:

| Compound | Mechanism of Action | Cancer Type | Key Findings |

|---|---|---|---|

| This compound | Induces apoptosis and autophagy | Nasopharyngeal carcinoma | Induces cell death via ROS/JNK pathway |

| Enhances NK cell function | Hepatocellular carcinoma | Inhibits PD-L1 expression | |

| Celecoxib | COX-2 inhibition | Various cancers | Associated with cardiovascular side effects |

| Modulates inflammation | Less effective than DMC in some studies |

Mecanismo De Acción

El dimetil celecoxib ejerce sus efectos a través de varios objetivos y vías moleculares. Inhibe la proliferación celular al reducir las ciclinas A y B, lo que lleva a una pérdida de la actividad de la cinasa dependiente de ciclina. Además, induce la apoptosis en las células cancerosas al suprimir el eje de señalización CIP2A/PP2A/Akt . A diferencia del celecoxib, sus propiedades antitumorales son independientes de la inhibición de la COX-2 .

Comparación Con Compuestos Similares

El dimetil celecoxib se compara con otros compuestos similares, como:

Celecoxib: Un inhibidor selectivo de la COX-2 con propiedades antiinflamatorias y anticancerígenas.

OSU-03012: Otro derivado del celecoxib con potente actividad antitumoral.

Celecoxib no metilado: Un compuesto con una inhibición de la COX-2 ligeramente más potente que el celecoxib .

El dimetil celecoxib es único en el sentido de que conserva las propiedades antitumorales del celecoxib sin inhibir la COX-2, lo que lo convierte en un candidato prometedor para la terapia del cáncer con potencialmente menos efectos secundarios .

Actividad Biológica

2,5-Dimethyl Celecoxib (DMC) is a structural analogue of the non-steroidal anti-inflammatory drug (NSAID) celecoxib. While celecoxib is primarily known for its selective inhibition of cyclooxygenase-2 (COX-2), DMC exhibits a range of biological activities that extend beyond COX-2 inhibition, particularly in cancer therapy and cellular mechanisms. This article explores the biological activity of DMC, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

DMC has been shown to induce apoptosis and autophagy in various cancer cell lines. Its mechanisms can be summarized as follows:

- Reactive Oxygen Species (ROS) Activation : DMC activates the ROS/JNK signaling pathway, leading to apoptosis in nasopharyngeal carcinoma cells. The use of ROS scavengers like N-acetyl cysteine (NAC) significantly attenuates DMC-induced autophagy, highlighting the role of ROS in its anticancer effects .

- Cell Cycle Inhibition : Research indicates that DMC inhibits cell cycle progression in hematologic cancer cell lines (e.g., U937, Jurkat). This inhibition is associated with the induction of apoptosis, suggesting that DMC can effectively halt cancer cell proliferation .

- Tumor Microenvironment Modulation : In hepatocellular carcinoma (HCC), DMC enhances the activity of natural killer (NK) and T cells while inhibiting their exhaustion. This effect is mediated through the regulation of programmed cell death protein-1 (PD-1) and interferon-gamma expression via gastrointestinal microbiota interactions .

Anticancer Properties

DMC's anticancer properties have been demonstrated across various studies:

Comparative Studies with Celecoxib

DMC has been compared to celecoxib regarding its efficacy and safety profile. Notably, DMC does not exhibit COX-2 inhibitory activity but retains or enhances other beneficial effects associated with celecoxib:

- Apoptotic Induction : DMC has been shown to induce apoptotic cell death more potently than celecoxib, especially through non-COX-2 pathways such as PDK1 and SERCA inhibition .

- Anti-inflammatory Effects : While celecoxib's primary mechanism involves COX-2 inhibition, DMC's lack of COX-2 activity allows it to bypass some gastrointestinal side effects commonly associated with traditional NSAIDs.

Case Studies

Several case studies have highlighted the potential of DMC as an effective therapeutic agent:

- Nasopharyngeal Carcinoma Study : A study demonstrated that DMC treatment led to significant tumor reduction in animal models, correlating with increased ROS levels and enhanced apoptosis .

- HCC Treatment : In a mouse model of HCC, DMC not only inhibited tumor growth but also improved immune responses by enhancing NK cell function, suggesting its role in immunotherapy .

- Longevity Studies : Research on Drosophila showed that DMC could extend lifespan through mechanisms involving insulin signaling and autophagy enhancement, indicating potential applications in aging research .

Propiedades

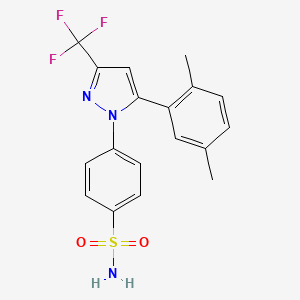

IUPAC Name |

4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFOSUUWGCDXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196614 | |

| Record name | 2,5-Dimethylcelecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457639-26-8 | |

| Record name | 2,5-Dimethylcelecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457639268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylcelecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.